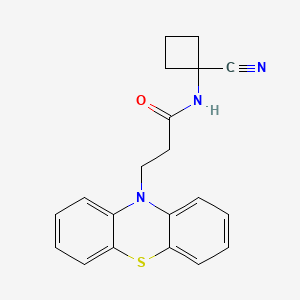
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide
Descripción
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide: is a complex organic compound that features a cyanocyclobutyl group attached to a phenothiazine moiety through a propanamide linker
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenothiazin-10-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c21-14-20(11-5-12-20)22-19(24)10-13-23-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)23/h1-4,6-9H,5,10-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKLYHJLZOMYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide typically involves multiple steps:
Formation of the cyanocyclobutyl group:
Synthesis of the phenothiazine moiety: Phenothiazine can be synthesized through the cyclization of diphenylamine with sulfur.
Coupling of the cyanocyclobutyl group with phenothiazine: This step involves the formation of a propanamide linker, which can be achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the phenothiazine moiety.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of neurotransmitter systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)acetamide
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)butanamide
- N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)pentanamide
Uniqueness
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide is unique due to its specific combination of a cyanocyclobutyl group and a phenothiazine moiety, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


